Apelin-17 human bovine acetate peptide sequence and molecular weight
Apelin-17 human bovine acetate peptide sequence and molecular weight
An In-depth Technical Guide to Apelin-17 (Human/Bovine)
Introduction: The Significance of Apelin-17 in Modern Research
Apelin is a peptide hormone first identified in 1998 as the endogenous ligand for the G protein-coupled receptor, APJ.[1][2][3] The apelin gene encodes a 77-amino acid pre-proprotein, which is subsequently cleaved into several active isoforms, including apelin-36, apelin-17, and apelin-13.[2][3] Among these, Apelin-17 and apelin-13 are predominant forms found in the brain and plasma.[4][5][6] The Apelin/APJ system is widely expressed throughout the body, including the cardiovascular system, central nervous system, and adipose tissue, playing a crucial role in a multitude of physiological processes.[7][8][9]
This guide provides a detailed technical overview of Apelin-17, focusing on its human and bovine variants, which share an identical amino acid sequence. We will delve into its core molecular properties, the intricate signaling pathways it governs, and a validated experimental protocol for its functional characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important peptide.
PART 1: Core Molecular and Chemical Properties
A precise understanding of a peptide's sequence and molecular weight is fundamental for accurate experimental design, including molar concentration calculations for in vitro and in vivo studies.
Peptide Sequence
The amino acid sequence for Apelin-17 is conserved across human, bovine, mouse, and rat species.[4][10]
-
Full Sequence: H-Lys-Phe-Arg-Arg-Gln-Arg-Pro-Arg-Leu-Ser-His-Lys-Gly-Pro-Met-Pro-Phe-OH
-
One-Letter Code: KFRRQRPRLSHKGPMPF
Molecular Weight and the Acetate Salt Form
Synthetic peptides are typically purified via high-performance liquid chromatography (HPLC) and are often supplied as a salt, such as trifluoroacetate (TFA) or acetate, to enhance stability and solubility.[4] The acetate form is often preferred for cellular assays as it can be more biocompatible than TFA.
The molecular weight of the free peptide is calculated based on the sum of the molecular weights of its constituent amino acids minus the molecular weight of water for each peptide bond formed. The acetate salt form will have a higher molecular weight due to the presence of acetate counter-ions (CH₃COOH, MW ≈ 60.05 Da). These ions associate with the basic residues (Lys, Arg, His) and the N-terminus of the peptide. The exact number of associated acetate molecules can vary, affecting the final molecular weight of the salt. For precise calculations, it is imperative to refer to the batch-specific certificate of analysis provided by the supplier.
Data Summary Table
| Property | Value | Source(s) |
| Peptide Name | Apelin-17 (human, bovine) | [1][10][11] |
| Amino Acid Sequence | KFRRQRPRLSHKGPMPF | [1][4] |
| Molecular Formula | C₉₆H₁₅₆N₃₄O₂₀S | [4][11] |
| Molecular Weight (Free Peptide) | ~2138.56 Da | [1][4][11] |
| Form | Typically a lyophilized powder | [4][12] |
| Purity (Typical) | >95% (as determined by HPLC) | [11] |
| CAS Number | 217082-57-0 | [1][4][11] |
PART 2: The Apelin-17/APJ Signaling Nexus
Apelin-17 exerts its diverse physiological effects by binding to and activating the APJ receptor, a Class A G protein-coupled receptor (GPCR).[2][8] This interaction initiates a cascade of intracellular signaling events that are highly context- and cell-type-dependent. The primary signaling pathways involve the coupling of the APJ receptor to heterotrimeric G proteins, predominantly Gαi and Gαq.[2][13]
Key Signaling Cascades:
-
Gαq-PLC-Ca²⁺ Pathway: Upon Apelin-17 binding, the APJ receptor can couple to Gαq proteins. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2][7] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[14] This rapid increase in intracellular calcium is a hallmark of APJ activation and serves as the basis for common functional assays.[14][15]
-
Gαi-cAMP Pathway: The APJ receptor also couples to inhibitory G proteins (Gαi).[2][13] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This pathway is often assessed in forskolin-stimulated cAMP accumulation assays, where Apelin-17 demonstrates potent inhibition.[5][11]
-
PI3K/Akt and ERK/MAPK Pathways: Downstream of G protein activation, Apelin/APJ signaling engages other critical pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase (ERK) pathways.[7][8] These pathways are central to regulating cell survival, proliferation, migration, and angiogenesis.[7][8] For instance, apelin-mediated activation of PI3K/Akt signaling can lead to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), promoting vasodilation.[8]
Caption: Apelin-17/APJ Receptor Signaling Cascade.
PART 3: Experimental Protocol - Calcium Mobilization Assay
The measurement of intracellular calcium mobilization is a robust and widely used high-throughput method to functionally characterize the agonism of APJ receptor ligands like Apelin-17.[14][15] This assay directly quantifies the activation of the Gαq pathway.
Principle
APJ receptor-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon Apelin-17 binding and subsequent Gαq activation, IP₃-mediated Ca²⁺ release from the endoplasmic reticulum causes a sharp increase in intracellular calcium concentration.[14] This increase is detected as a change in the fluorescence intensity of the dye, which can be measured in real-time using a fluorescence plate reader.[14][16]
Step-by-Step Methodology
-
Cell Culture & Plating:
-
Cell Line: Use a suitable host cell line (e.g., CHO-K1 or HEK293) stably expressing the human APJ receptor.
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics, at 37°C in a 5% CO₂ incubator.[15]
-
Plating: The day before the assay, seed the cells into 96-well or 384-well black-walled, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the experiment.[16][17]
-
-
Dye Loading:
-
Reagent Preparation: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). Probenecid (2.5 mM) is often included to prevent the leakage of the dye from the cells.[16][17]
-
Procedure: Aspirate the culture medium from the cell plate and add the prepared dye-loading buffer to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C, protected from light.[16][17]
-
-
Compound Preparation & Assay Execution:
-
Apelin-17 Dilution: Prepare a serial dilution of Apelin-17 acetate in the assay buffer to generate a dose-response curve.
-
Instrument Setup: Use a fluorescence plate reader equipped with an integrated liquid handling system (e.g., a FLIPR). Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm/516 nm for Fluo-4).
-
Measurement: The instrument will first measure the baseline fluorescence. It will then add the Apelin-17 dilutions to the wells while simultaneously continuing to measure fluorescence intensity over time (typically 2-3 minutes) to capture the peak response.
-
-
Data Analysis:
-
Quantification: The response is typically quantified as the change in fluorescence (peak fluorescence minus baseline fluorescence).
-
Dose-Response Curve: Plot the fluorescence response against the logarithm of the Apelin-17 concentration.
-
EC₅₀ Determination: Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of agonist that gives half-maximal response), which is a measure of the peptide's potency.
-
Caption: Workflow for Apelin-17 Calcium Mobilization Assay.
References
-
Chapman, N. A., Dupré, D. J., & Rainey, J. K. (2014). The apelin-APJ system: A novel therapeutic target for cardiovascular diseases. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC - NIH. [Link]
-
CUSABIO. (n.d.). Apelin signaling pathway. CUSABIO. [Link]
-
Scimia, M.-C., et al. (2013). Apelin-APJ Signaling Is a Critical Regulator of Endothelial MEF2 Activation in Cardiovascular Development. Circulation Research. [Link]
-
Antushevich, H., & Wójcik, M. (2018). The Role of Apelin–APJ System in Diabetes and Obesity. Frontiers in Endocrinology. [Link]
-
ResearchGate. (n.d.). Signaling pathways of the apelin/APJ system. ResearchGate. [Link]
-
Al-Ghumlas, A. K., et al. (2022). Apelin-17 to diagnose idiopathic pulmonary arterial hypertension: A biomarker study. Frontiers in Medicine. [Link]
-
Langelaan, D. N., et al. (2023). Structure–function relationship and physiological role of apelin and its G protein coupled receptor. Cellular and Molecular Life Sciences. [Link]
-
Real-Gene Labs. (n.d.). [Phe17]-Apelin 17. Real-Gene Labs. [Link]
-
Luo, X., et al. (2023). Apelin: A Promising Therapeutic Target for Degenerative Diseases of the Musculoskeletal System. International Journal of Molecular Sciences. [Link]
-
Wang, W., et al. (2019). Apelin protects against abdominal aortic aneurysm and the therapeutic role of neutral endopeptidase resistant. PNAS. [Link]
-
Wang, W., et al. (2016). Angiotensin-Converting Enzyme 2 Metabolizes and Partially Inactivates Pyr-Apelin-13 and Apelin-17. Hypertension. [Link]
-
Chapman, F. A., & Nyimanu, D. (2016). Unlocking the Therapeutic Potential of Apelin. Hypertension. [Link]
-
Phoenix Biotech. (n.d.). Apelin-17 (Human, Rat, Mouse, Bovine). Phoenix Biotech. [Link]
-
Aapptec Peptides. (n.d.). [Phe17]-Apelin-17. Aapptec Peptides. [Link]
-
Wikipedia. (n.d.). Apelin. Wikipedia. [Link]
-
Rockland. (n.d.). Apelin,17, human, bovine, rat, mouse. Rockland. [Link]
-
GPCRdb. (n.d.). Apelin-17. GPCRdb. [Link]
-
Iturrioz, X., et al. (2010). Development of a functional HTS assay for the APJ receptor. Dove Medical Press. [Link]
-
Gerbier, R., et al. (2021). LIT01-196, a Metabolically Stable Apelin-17 Analog, Normalizes Blood Pressure in Hypertensive DOCA-Salt Rats via a NO Synthase-dependent Mechanism. Frontiers in Pharmacology. [Link]
-
Brame, E. A., et al. (2015). Design, Characterization, and First-In-Human Study of the Vascular Actions of a Novel Biased Apelin Receptor Agonist. Hypertension. [Link]
-
Hus-Citharel, A., et al. (2021). A metabolically stable apelin-17 analog decreases AVP-induced antidiuresis and improves hyponatremia. ResearchGate. [Link]
-
Wang, Y., et al. (2017). Apelin as a novel drug for treating preeclampsia. Spandidos Publications. [Link]
-
Assay Genie. (n.d.). Technical Manual Human AP17 (Apelin 17) ELISA Kit. Assay Genie. [Link]
-
D'Hert, D., et al. (2016). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. [Link]
-
Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
Southall, N., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. Assay and Drug Development Technologies. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). apelin-17. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. bachem.com [bachem.com]
- 3. Apelin - Wikipedia [en.wikipedia.org]
- 4. Apelin-17 (human, bovine, mouse, rat) peptide [novoprolabs.com]
- 5. realgenelabs.com [realgenelabs.com]
- 6. shop.bachem.com [shop.bachem.com]
- 7. Vascular Effects of Apelin: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. Frontiers | The Role of Apelin–APJ System in Diabetes and Obesity [frontiersin.org]
- 10. phoenixbiotech.net [phoenixbiotech.net]
- 11. rndsystems.com [rndsystems.com]
- 12. Apelin,17, human, bovine, rat, mouse (000-001-L57) | Rockland [rockland.com]
- 13. researchgate.net [researchgate.net]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. dovepress.com [dovepress.com]
- 16. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
